![molecular formula C7H11IO2 B2488491 6-(Iodomethyl)hexahydrofuro[3,4-b]furan CAS No. 2138125-71-8](/img/structure/B2488491.png)
6-(Iodomethyl)hexahydrofuro[3,4-b]furan
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Description
Synthesis Analysis
Hexahydrofuro[2,3-b]furan derivatives are synthesized through various routes, emphasizing stereoselective processes to achieve high enantiomeric excess. For example, Ghosh et al. (2006) reported a stereoselective synthesis involving an ester-derived titanium enolate based highly stereoselective anti-aldol reaction, yielding compounds with >99% enantiomeric excess (Ghosh, Li, & Perali, 2006). Another method involves a novel bicyclization, presenting an efficient approach to synthesizing 3a,6a-dihydrofuro[2,3-b]furan derivatives without catalysts, as developed by Shu et al. (2013) (Shu et al., 2013).
Molecular Structure Analysis
The molecular structure of hexahydrofuro[2,3-b]furan derivatives is characterized by X-ray structural analysis, revealing the arrangement of atoms within the molecule. Akhrem et al. (2001) investigated different intermolecular compounds, establishing the relationship between spectral absorption bands and the medium surrounding the molecule (Akhrem et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving furan derivatives often leverage their reactivity towards creating complex structures. For instance, the synthesis of enantiomerically pure furan derivatives catalyzed by a mixed Lewis acid system highlights the transformation through synergistic interactions, as demonstrated by Saquib et al. (2009) (Saquib, Husain, Kumar, & Shaw, 2009).
Physical Properties Analysis
The physical properties of hexahydrofuro[2,3-b]furan derivatives and related molecules, such as thermal stability and phase behavior, are crucial for their application in synthesis and formulation. However, detailed studies specifically addressing the physical properties of "6-(Iodomethyl)hexahydrofuro[3,4-b]furan" are scarce in the literature.
Chemical Properties Analysis
Chemical properties, including reactivity with various chemical agents and stability under different conditions, are essential for understanding the utility of hexahydrofuro[2,3-b]furan derivatives in synthetic chemistry. The work of Aschmann et al. (2011, 2014) provides insights into the reactivity of furan and alkylfurans with OH radicals, contributing to our understanding of their chemical properties (Aschmann, Nishino, Arey, & Atkinson, 2011); (Aschmann, Nishino, Arey, & Atkinson, 2014).
Scientific Research Applications
Synthesis of HIV Protease Inhibitors
One significant application of hexahydrofuro[3,4-b]furan derivatives is in the synthesis of HIV protease inhibitors. For instance, a key component of several HIV protease inhibitors, including darunavir, is efficiently synthesized using a concise method involving hexahydrofuro[2,3-b]furan-3-ol (Sevenich et al., 2017). Another study reported a stereoselective synthesis of a similar compound, demonstrating its importance as a high-affinity ligand in new generations of HIV protease inhibitors (Ghosh et al., 2006).
Method Development for Furo[2,3-b]furan Derivatives
Research has also focused on developing efficient synthesis methods for racemic hexahydrofuro[2,3-b]furan-3-ol, utilizing catalysts like Yb(fod)3. This method provides access to optically enriched enantiomers, indicating its potential in constructing various furo[2,3-b]furan derivatives (Yu et al., 2007).
Exploration of Furans for Heterocyclic Compound Synthesis
Furans, including hexahydrofuro derivatives, are explored as scaffolds for synthesizing a range of heterocyclic compounds. Such studies involve acid-catalyzed rearrangements and ring-opening reactions, contributing to the understanding of furan chemistry and its applications in synthesizing functionalized heterocycles (Alves et al., 2017).
Biomass-Derived Furanic Compound Reduction
The reduction of biomass-derived furanic compounds, including those related to hexahydrofuro[3,4-b]furan, is studied for converting oxygen-rich compounds. This research is significant for biorefinery applications, offering insights into various reaction types like hydrogenation and C-O hydrogenolysis (Nakagawa et al., 2013).
Catalytic Synthesis and Organic Semiconductors
Furan derivatives have been utilized in the catalytic synthesis of various substances, including organic semiconductors. Research in this area explores the synthesis and electrochemical properties of substances like distyrylbenzofuro derivatives, highlighting the potential of furans in organic electronic applications (Kadac et al., 2012).
properties
IUPAC Name |
6-(iodomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO2/c8-3-6-7-5(4-10-6)1-2-9-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMMVEFARYPTSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1COC2CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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